1-Chlorotridecane
Overview
Description
1-Chlorotridecane: is an organic compound with the molecular formula C13H27Cl It is a chlorinated alkane, specifically a tridecane molecule with a chlorine atom attached to the first carbon in the chaintridecyl chloride . It is a colorless to almost colorless clear liquid with a boiling point of 126°C at 5 mmHg and a specific gravity of 0.87 at 20/20°C.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chlorotridecane can be synthesized through the chlorination of tridecane. This process involves the substitution of a hydrogen atom in tridecane with a chlorine atom. The reaction typically requires the presence of a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound often involves the use of large-scale chlorination reactors where tridecane is exposed to chlorine gas under controlled temperature and pressure conditions. The reaction is monitored to ensure the selective formation of the desired chlorinated product while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions: 1-Chlorotridecane primarily undergoes substitution reactions due to the presence of the chlorine atom, which can be replaced by other nucleophiles. It can also participate in elimination reactions to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used to replace the chlorine atom with a hydroxyl group, forming tridecanol.
Elimination Reactions: Strong bases like sodium ethoxide (NaOEt) can induce the elimination of hydrogen chloride (HCl) from this compound, resulting in the formation of tridecene.
Major Products:
Substitution: Tridecanol
Elimination: Tridecene
Scientific Research Applications
1-Chlorotridecane has several applications in scientific research and industry:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, particularly in the production of surfactants and lubricants.
Biology: It is used in studies involving the transformation of chlorinated paraffins to chlorinated olefins during metal work and thermal exposure.
Medicine: While not directly used as a drug, it serves as a model compound in the study of chlorinated hydrocarbons’ effects on biological systems.
Industry: It is used in the production of specialty chemicals and as a reagent in various chemical processes.
Mechanism of Action
The primary mechanism of action of 1-chlorotridecane involves its reactivity as a chlorinated hydrocarbon. The chlorine atom in the molecule makes it susceptible to nucleophilic attack, leading to substitution reactions. In industrial applications, its transformation during metal work and thermal exposure involves dehydrohalogenation reactions, resulting in the formation of chlorinated olefins.
Comparison with Similar Compounds
- 1-Chlorotetradecane (C14H29Cl)
- 1-Chlorododecane (C12H25Cl)
- 1-Chloroundecane (C11H23Cl)
Comparison: 1-Chlorotridecane is unique among its similar compounds due to its specific chain length and the position of the chlorine atom. This affects its physical properties, such as boiling point and reactivity. Compared to shorter or longer chlorinated alkanes, this compound may exhibit different reactivity patterns and applications in industrial processes.
Properties
IUPAC Name |
1-chlorotridecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27Cl/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h2-13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASZMYJSJEOGSBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9061170 | |
Record name | Tridecane, 1-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9061170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
822-13-9 | |
Record name | 1-Chlorotridecane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=822-13-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tridecane, 1-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000822139 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tridecane, 1-chloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Tridecane, 1-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9061170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-chlorotridecane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.353 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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